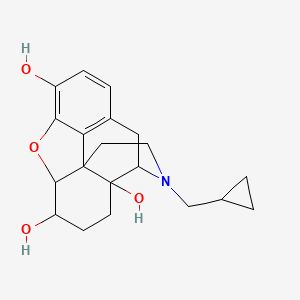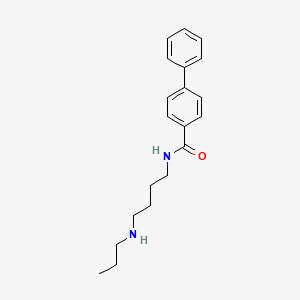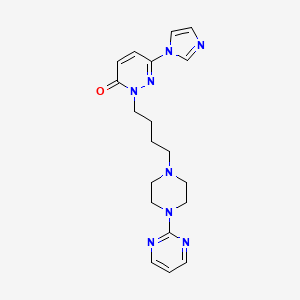![molecular formula C21H21NO2 B10792569 N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide](/img/structure/B10792569.png)
N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide involves several steps. One common method includes the reaction of 7-methoxy-1-naphthaldehyde with phenylacetonitrile in the presence of a base to form the corresponding naphthyl ketone. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the acetamide through an amide formation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted acetamides .
Scientific Research Applications
N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of melatonergic receptor agonists and serotonin receptor antagonists.
Biology: The compound is studied for its effects on circadian rhythms and sleep-wake cycles.
Medicine: It is primarily used in the treatment of major depressive disorder and other mood disorders.
Mechanism of Action
N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide exerts its effects through dual mechanisms:
Melatonergic Agonism: It acts as an agonist at melatonin receptors MT1 and MT2, which are involved in the regulation of circadian rhythms and sleep.
Serotonin Receptor Antagonism: It blocks serotonin 5-HT2C receptors, leading to the release of norepinephrine and dopamine in the frontal cortex, which helps alleviate depressive symptoms.
Comparison with Similar Compounds
Similar Compounds
Melatonin: A natural hormone that regulates sleep-wake cycles.
Ramelteon: A synthetic melatonergic agonist used for the treatment of insomnia.
Tasimelteon: Another melatonergic agonist used for the treatment of non-24-hour sleep-wake disorder.
Uniqueness
N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide is unique in its dual action as both a melatonergic agonist and a serotonin receptor antagonist. This dual mechanism allows it to effectively regulate circadian rhythms and improve mood, making it particularly useful in the treatment of depressive disorders .
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(7-methoxy-3-phenylnaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H21NO2/c1-15(23)22-11-10-18-13-19(16-6-4-3-5-7-16)12-17-8-9-20(24-2)14-21(17)18/h3-9,12-14H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
YJZBNOXVCJWRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}chromane-5-carboxamide](/img/structure/B10792491.png)

![N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine](/img/structure/B10792502.png)
![1-(2,4-dimethylphenyl)-4-[(1R)-1-[(1S,2S)-2-methyl-2-phenylcyclopropyl]ethyl]piperazine](/img/structure/B10792504.png)
![N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-[4-(2-trimethylsilylethynyl)cyclohex-3-en-1-yl]amine](/img/structure/B10792505.png)

![N-[2-(3-(3-Ethoxycarbonylaminophenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792514.png)
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide](/img/structure/B10792518.png)
![N-[2-(3-(3-Aminomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792526.png)
![3-[4-(2-Acetylaminoethyl)-6-methoxynaphth-2-yl]benzoic acid methyl ester](/img/structure/B10792532.png)
![N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792535.png)



